molecular formula C10H16O2 B3274261 2,4-Octadienoic acid ethyl ester CAS No. 60388-61-6

2,4-Octadienoic acid ethyl ester

Cat. No. B3274261
CAS RN: 60388-61-6
M. Wt: 168.23 g/mol
InChI Key: VCJFBQACKACAPP-BLHCBFLLSA-N
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Description

“2,4-Octadienoic acid ethyl ester” is a chemical compound with the molecular formula C10H18O2 . It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol . For example, ethanoic acid reacts with ethanol in the presence of concentrated sulphuric acid as a catalyst to produce the ester, ethyl ethanoate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+ . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo various reactions. One such reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction is catalyzed by either an acid or a base . Esters can also undergo trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

Esters are polar compounds but do not engage in hydrogen bonding, so they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

Aroma Compound Recovery

2,4-Octadienoic acid ethyl ester, particularly in its ethyl form, has been studied for its role in flavor and aroma. Research demonstrates its potential in extracting valuable aroma components from aqueous fruit juice, particularly in the context of pears. Using granular activated carbon (GAC), the ethyl ester can be effectively adsorbed, providing a method for aroma compound recovery (Diban, Ruiz, Urtiaga, & Ortiz, 2007).

Chemical Synthesis and Reactions

The ester has been a subject of interest in chemical synthesis. Studies have explored its behavior in various reactions, such as the intramolecular Diels-Alder (IMDA) reaction and 1,5-hydrogen shift reactions. These investigations are crucial for understanding the chemical properties and potential applications of such compounds (Matikainen, Kaltia, Hämäläinen, & Hase, 1997).

Mechanism of Action

The mechanism of ester reactions generally involves two steps: nucleophilic attack on the carbonyl carbon and removal of the leaving group . In the case of ester hydrolysis, a water molecule acts as a nucleophile and attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate . The intermediate then collapses, expelling the leaving group and forming a carboxylic acid and an alcohol .

properties

IUPAC Name

ethyl (2E,4E)-octa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-9H,3-5H2,1-2H3/b7-6+,9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJFBQACKACAPP-BLHCBFLLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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